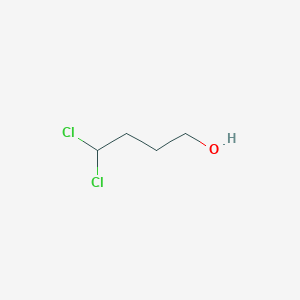

4,4-Dichlorobutan-1-ol

Description

Contextual Significance of Dichlorobutanol Isomers in Chemical Research

The dichlorobutanol isomers are a class of compounds that exemplify the utility of halogenated alcohols in chemical research and industrial applications. Each isomer, defined by the specific placement of the two chlorine atoms and the hydroxyl group on the four-carbon chain, serves as a unique building block with distinct reactivity and synthetic applications. ontosight.aisolubilityofthings.com

For instance, 3,4-dichlorobutan-1-ol is a key intermediate in the synthesis of tetrahydrofuran (B95107) (THF). google.comgoogleapis.com A patented process describes the chlorination of 3-buten-1-ol (B139374) to produce 3,4-dichlorobutan-1-ol, which is then cyclized to form 3-chlorotetrahydrofuran (B94208) and subsequently hydrogenated to yield THF, an important industrial solvent. google.com

Another well-studied isomer, 1,4-dichlorobutan-2-ol, is recognized as a valuable building block for producing pharmaceuticals and agrochemicals. solubilityofthings.comcymitquimica.com Its structure, featuring both primary and secondary chlorine substitution possibilities along with a secondary alcohol, provides multiple reaction sites, making it a versatile precursor for various chemical derivatives. solubilityofthings.comontosight.ai The study of the thermodynamic properties of mixtures involving chlorobutane and butanol isomers further highlights the research interest in understanding the molecular interactions of these compounds. tandfonline.com The distinct properties and synthetic roles of these isomers underscore the importance of precise structural control in chemical synthesis.

The Role of Functionalized Butanols as Strategic Building Blocks

Functionalized butanols, including those bearing halogen atoms, are considered strategic building blocks in organic synthesis. rsc.orgresearchgate.net Their four-carbon framework provides a foundational structure that can be elaborated into more complex molecules. The functional groups, such as the hydroxyl group and chlorine atoms in dichlorobutanols, serve as handles for further chemical modification. solubilityofthings.com

The transformation of alcohols into chlorides is one of the most widely used procedures for generating organochlorine compounds, which are themselves useful for creating more complex structures. rsc.org Compounds like 4-chloro-1-butanol (B43188) are used as key precursors in the synthesis of antiviral drugs and as monomers for creating specialized polymers. Similarly, dichlorobutanol isomers are employed as intermediates in the production of a range of chemicals. solubilityofthings.comlookchem.com The utility of these butanol-derived building blocks lies in their ability to introduce a defined carbon chain with reactive sites into a target molecule, facilitating the efficient construction of complex chemical entities. beilstein-journals.orgosti.gov

Current Research Frontiers and Unaddressed Challenges Pertaining to 4,4-Dichlorobutan-1-ol

In contrast to its more thoroughly investigated isomers like 3,4-dichlorobutan-1-ol and 1,4-dichlorobutan-2-ol, the chemical compound this compound remains a subject with limited specific research literature. Basic molecular data for this compound is available in chemical databases, but in-depth studies on its synthesis, reactivity, and potential applications are not widely published.

Data sourced from ChemSpider and PubChemLite. chemspider.comuni.lu

The primary research frontier for this compound is the fundamental exploration of its chemical properties. This includes the development and optimization of synthetic routes to produce the isomer in high purity and yield. A significant unaddressed challenge is the comprehensive characterization of its reactivity profile. The gem-dichloro group at the C4 position (two chlorine atoms on the same carbon) suggests unique reactivity compared to its isomers, which could be exploited in novel synthetic methodologies. doubtnut.com

Future research would necessarily involve:

Detailed Spectroscopic Analysis: Thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) to establish a definitive analytical profile.

Exploration of Reactivity: Investigating its behavior in fundamental organic reactions, such as oxidation of the primary alcohol, and nucleophilic substitution or elimination reactions at the dichlorinated carbon center.

Evaluation as a Synthetic Building Block: Assessing its potential as a precursor for synthesizing new heterocyclic compounds or other functionalized molecules, analogous to the applications of its isomers.

The principal challenge pertaining to this compound is the current scarcity of dedicated research, which leaves its potential contributions to advanced organic synthesis largely untapped.

Table of Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

159433-58-6 |

|---|---|

Molecular Formula |

C4H8Cl2O |

Molecular Weight |

143.01 g/mol |

IUPAC Name |

4,4-dichlorobutan-1-ol |

InChI |

InChI=1S/C4H8Cl2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 |

InChI Key |

OHSSXJLLWCUPEV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Cl)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dichlorobutan 1 Ol

Established Routes for Dichloroalkanol Synthesis

Traditional methods for the synthesis of dichloroalkanols often rely on the chlorination of unsaturated precursors or the chemical modification of existing butane-based structures.

Chlorination of Unsaturated Alcohols and Olefinic Precursors

A primary route to 4,4-dichlorobutan-1-ol involves the selective chlorination of unsaturated alcohols, such as but-3-en-1-ol. The key challenge in this approach is achieving geminal dichlorination at the terminal carbon while preserving the primary alcohol functionality. Various chlorinating agents and reaction conditions can be employed to this end. For instance, the use of reagents that favor the formation of a gem-dichloro moiety over vicinal dichlorination is crucial. While specific examples for the direct dichlorination of but-3-en-1-ol to this compound are not extensively detailed in readily available literature, analogous transformations on other terminal alkenes suggest the feasibility of this approach. The reaction would likely proceed through an electrophilic addition mechanism, where the choice of chlorine source and catalyst would dictate the regioselectivity.

Derivatization of Pre-functionalized Butane (B89635) Scaffolds

An alternative established strategy involves the derivatization of readily available pre-functionalized butane scaffolds, such as 1,4-butanediol (B3395766) or γ-butyrolactone.

One potential pathway begins with the selective protection of one of the hydroxyl groups in 1,4-butanediol, followed by the oxidation of the remaining hydroxyl group to an aldehyde. This aldehyde can then be subjected to geminal dichlorination conditions. Subsequent deprotection of the alcohol would yield the desired this compound.

Another approach could involve the ring-opening of γ-butyrolactone. For instance, γ-butyrolactone can be reacted with thionyl chloride in the presence of a catalyst to form 4-chlorobutyryl chloride. google.com Subsequent reduction of the acid chloride to an aldehyde, followed by geminal dichlorination and then reduction of the resulting aldehyde would provide this compound.

Furthermore, the synthesis of the related compound 1,4-dichlorobutane (B89584) from 1,4-butanediol using hydrogen chloride and a catalyst has been reported, which could potentially be adapted. google.com A patent describes a method for producing dichloroalkanes by reacting a diol with HCl gas in the presence of a catalyst like ammonium (B1175870) chloride. google.com This process could theoretically be controlled to favor the formation of the desired dichlorobutanol.

The ring-opening of tetrahydrofuran (B95107) (THF) is another viable route. It is known that THF can react with hydrogen chloride to produce 4-chlorobutanol. chemicalforums.com Further selective chlorination at the 4-position would be required to obtain the target molecule.

Emerging Catalytic Approaches in Halogenated Alcohol Production

Recent advances in catalysis have opened new avenues for the synthesis of halogenated alcohols, offering improved selectivity, milder reaction conditions, and greater efficiency.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become a powerful tool in organic synthesis, including the formation of carbon-halogen bonds. uva.esmdpi.com While direct transition metal-catalyzed geminal dichlorination of a terminal alkene in the presence of a hydroxyl group to form this compound is not a widely documented specific reaction, related transformations suggest its potential. For example, palladium-catalyzed reactions are known to effect a variety of transformations on unsaturated systems. researchgate.net A hypothetical approach could involve a palladium-catalyzed reaction of but-3-en-1-ol with a chlorine source that favors geminal dichlorination. The catalyst's ligand sphere could be tuned to influence the regioselectivity of the chlorination.

Organocatalytic Systems for Selective Dichlorination

Organocatalysis has emerged as a significant area in synthetic chemistry, providing metal-free alternatives for a range of transformations. Enantioselective dichlorination of unfunctionalized alkenes has been achieved using cinchona-alkaloid-based organocatalysts in combination with an electrophilic chlorinating agent. nih.govresearchgate.net While these methods typically yield vicinal dichlorides, the development of organocatalytic systems that favor geminal dichlorination is an active area of research. A potential organocatalytic route to this compound could involve the use of a specifically designed catalyst that activates the terminal double bond of but-3-en-1-ol towards a geminal dichlorination pathway.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound does not inherently involve the creation of chiral centers, thus stereochemical control in the traditional sense of enantioselectivity or diastereoselectivity is not a primary concern. However, the concept of regioselectivity is paramount. The key challenge lies in directing the dichlorination specifically to the C4 position of a butanol derivative, while leaving the hydroxyl group at the C1 position intact.

Achieving high regioselectivity in the dichlorination of a bifunctional molecule like butan-1-ol or its derivatives is a significant hurdle. Free-radical chlorination, for instance, is notoriously unselective and would likely lead to a complex mixture of chlorinated isomers, including monochlorinated and polychlorinated products at various positions along the carbon chain.

To overcome this, a plausible regioselective strategy would involve a multi-step synthesis commencing with a precursor where the C4 position is activated for dichlorination. One hypothetical, yet chemically sound, approach involves the following sequence:

Oxidation of a Protected Butan-1-ol: Starting with a protected form of butan-1-ol, such as 4-(tert-butyldimethylsilyloxy)butan-1-ol, the terminal methyl group could be selectively oxidized to an aldehyde, yielding 4-(tert-butyldimethylsilyloxy)butanal. This initial protection step is crucial to prevent unwanted reactions at the hydroxyl group.

Alpha-Dichlorination of the Aldehyde: The resulting aldehyde can then undergo dichlorination at the alpha-position (which corresponds to the C4 position of the original butanol skeleton). Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of a catalyst could potentially achieve this transformation to yield 4-(tert-butyldimethylsilyloxy)-1,1-dichlorobutane.

Reduction of the Dichloro Aldehyde: Subsequent reduction of the gem-dichloroaldehyde functionality to a primary alcohol would be the final step. However, this step presents a significant challenge as many reducing agents would also reduce the C-Cl bonds. A carefully selected reducing agent that selectively reduces the aldehyde without affecting the gem-dichloro group would be necessary.

Deprotection: Finally, removal of the silyl (B83357) protecting group would yield the target molecule, this compound.

This proposed pathway, while theoretically viable, would require careful optimization of each step to ensure high regioselectivity and yield.

Sustainable and Green Chemistry Aspects in Manufacturing Methodologies

The principles of green chemistry are increasingly vital in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound necessitates a critical evaluation of reagents, solvents, and reaction conditions.

Reagent Selection: Traditional chlorinating agents like phosphorus pentachloride and thionyl chloride generate significant amounts of hazardous byproducts. A greener approach would involve the use of catalytic chlorination methods or reagents that have a higher atom economy. For instance, the use of recyclable chlorinating agents or in-situ generation of the chlorinating species could be explored.

Solvent Choice: Many organic reactions are carried out in volatile organic compounds (VOCs), which pose environmental and health risks. The development of synthetic routes for this compound in greener solvents, such as ionic liquids, supercritical fluids, or even water, would be a significant advancement. Solvent-free reaction conditions, where feasible, represent the ideal green chemistry scenario.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferable to those requiring high energy input. The use of catalysts that can lower the activation energy of the reaction and enable milder reaction conditions is a key aspect of green chemistry.

Waste Minimization: The ideal synthesis would generate minimal waste. This can be achieved through high-yield reactions, the use of catalytic rather than stoichiometric reagents, and the development of processes where byproducts can be easily recovered and recycled.

A hypothetical green synthetic route could involve the direct, selective catalytic chlorination of a bio-derived feedstock like γ-butyrolactone. While currently speculative, research into such pathways could lead to a more sustainable manufacturing process for this compound.

Data on Potential Green Chemistry Improvements:

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |

| Atom Economy | Use of stoichiometric PCl₅ or SOCl₂ | Catalytic chlorination, use of recyclable chlorinating agents. |

| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Ionic liquids, supercritical CO₂, water, or solvent-free conditions. |

| Energy Consumption | Reactions requiring high temperatures | Catalytic reactions at ambient temperature. |

| Waste Generation | Production of phosphorus or sulfur-based byproducts | Processes with recyclable byproducts or minimal waste streams. |

Scientific Literature Lacks Detailed Reactivity Data for this compound

A comprehensive review of available scientific literature reveals a significant gap in the detailed chemical reactivity and mechanistic studies specifically concerning the compound this compound. While the existence of this chemical entity is documented, dedicated research into its transformations, including reactions involving its hydroxyl group and the geminal dichloroalkane moiety, appears to be unpublished or not widely available in public databases.

Efforts to gather specific experimental data on the esterification, etherification, controlled oxidation, selective reduction, nucleophilic substitution, and elimination reactions of this compound have been unsuccessful. Consequently, the creation of a detailed article with research findings and data tables, as per the requested structure, is not feasible at this time.

The available chemical literature extensively covers related compounds, such as 1,4-dichlorobutane and various isomers of dichlorobutanol. However, the unique structural feature of a geminal dichloride at the 4-position in this compound suggests that its reactivity profile would have distinct characteristics that cannot be accurately extrapolated from its isomers.

Without dedicated studies, any discussion on the chemical behavior of this compound would be purely speculative and would not meet the required standards of a scientifically accurate and source-based article. Further experimental investigation into the reactivity of this specific compound is necessary to provide the detailed insights requested.

Chemical Reactivity and Mechanistic Investigations of 4,4 Dichlorobutan 1 Ol

Reactivity of the Geminal Dichloroalkane Moiety

Metal-Mediated Cross-Coupling Reactions

No specific data is available in the scientific literature regarding metal-mediated cross-coupling reactions involving 4,4-Dichlorobutan-1-ol.

Intramolecular Cyclization Pathways for Heterocycle Formation

Synthesis of Butane-Derived Cyclic Ethers (e.g., Tetrahydrofurans)

There is no specific information in the reviewed literature on the intramolecular cyclization of this compound to form tetrahydrofurans.

Formation of Other Fused or Spirocyclic Systems

No studies detailing the formation of fused or spirocyclic systems from this compound were found in the scientific literature.

Elucidation of Reaction Mechanisms and Transition State Analysis

No mechanistic or computational studies concerning the reaction pathways or transition states of this compound have been published in the available scientific literature.

Derivatization and Synthetic Utility of 4,4 Dichlorobutan 1 Ol As a Chemical Intermediate

Precursor in the Synthesis of Advanced Organic Intermediates

The distinct reactivity of the hydroxyl and gem-dichloro functional groups in 4,4-Dichlorobutan-1-ol allows for its selective transformation into other important chemical building blocks. The primary alcohol can be readily oxidized to form either 4,4-dichlorobutanal or 4,4-dichlorobutanoic acid, depending on the oxidizing agent and reaction conditions. simsonpharma.comnih.gov

For instance, the oxidation of the primary alcohol to a carboxylic acid yields 4,4-dichlorobutanoic acid. simsonpharma.comnih.gov This derivative is a significant intermediate in its own right. Research has shown its use in the synthesis of more complex molecules, such as dichloro-substituted analogs of leucinopine, which involves reacting 2-amino-4,4-dichlorobutanoic acid (derived from 4,4-dichlorobutanoic acid) with α-ketoglutaric acid. nii.ac.jp

These transformations highlight the role of this compound as a foundational molecule. By converting its alcohol function into an aldehyde or carboxylic acid, chemists can access a new set of reactive handles for subsequent synthetic steps, such as forming amides, esters, or participating in condensation reactions, all while retaining the versatile gem-dichloro group for further manipulation.

Table 2: Key Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | 4,4-Dichlorobutanal |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | 4,4-Dichlorobutanoic acid |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | 4,4-Dichlorobutyl ester |

| Etherification | Alkyl Halide (R-X) + Base | 4,4-Dichlorobutyl ether |

This table represents common transformations for primary alcohols.

Role in the Construction of Complex Molecular Architectures

The structure of this compound makes it an adept building block for assembling intricate molecular structures, including those with specific stereochemistry and multiple functional groups. Its four-carbon backbone can be integrated into larger molecular skeletons, providing a reliable unit with pre-installed functionality.

A notable application of this is demonstrated in synthetic investigations targeting chlorosulfolipids. In this context, a complex derivative incorporating the this compound framework, specifically 4-((4R,5S,6S)-6-(benzyloxymethyl)-5-chloro-2,2-dimethyl-1,3-dioxan-4-yl)-4,4-dichlorobutan-1-ol, was synthesized. This example underscores the utility of this compound in constructing highly functionalized, stereochemically defined molecules, where its structure serves as a key component of a much larger and more complex molecular architecture.

Application in the Synthesis of Polymeric Monomers and Materials Precursors

The bifunctional nature of this compound provides the necessary characteristics for it to serve as a precursor to monomers used in polymer synthesis. The presence of two distinct reactive sites—the hydroxyl group and the dichlorinated carbon—allows for its incorporation into polymer chains through various polymerization strategies.

For example, the hydroxyl group can undergo esterification or etherification to form a new monomer, while the gem-dichloro group can be used in subsequent polymerization steps or be converted to other functional groups. While direct polymerization of this compound is not widely documented, its derivatives are valuable. For instance, related chlorinated monomers are used to synthesize polymers with specific properties like fire resistance. nih.gov The inclusion of chlorine atoms in a polymer backbone can enhance its thermal properties. nih.gov

Hypothetically, this compound could be converted into a diol by replacing the chlorine atoms, which could then act as a monomer in the synthesis of polyesters or polyurethanes. Alternatively, it could be used to create bifunctional monomers for polycondensation reactions, where each end of the molecule participates in forming the polymer chain. The development of degradable polymers from monomers like cyclic ketene (B1206846) acetals also points to the broad possibilities for designing functional materials from specialized building blocks. rsc.org

Integration into Retrosynthetic Strategies for Diverse Chemical Targets

Retrosynthetic analysis is a technique used by chemists to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. d-nb.infoub.edu In this framework, this compound is a valuable C4 building block, or "synthon," because its two functional groups offer reliable points for bond formation or functional group interconversion.

When designing a synthesis, a chemist might identify a four-carbon chain within a target molecule and perform a "disconnection" to see what starting materials could form that bond. youtube.com this compound is particularly useful for several retrosynthetic transforms:

Masked Carbonyl Group: The gem-dichloro group (-CHCl₂) is a synthetic equivalent of an aldehyde (formyl group, -CHO). It can be hydrolyzed under specific conditions to reveal the aldehyde. Therefore, if a target molecule contains a butanal derivative with a hydroxyl group at the end, a chemist might recognize this compound as a stable and practical precursor.

Chain Extension and Functionalization: The primary alcohol (-OH) is one of the most versatile functional groups in organic synthesis. It allows for the connection of the four-carbon unit to other parts of a target molecule through the formation of esters, ethers, or by being converted into a leaving group for nucleophilic substitution.

This dual functionality allows for a modular approach to synthesis design. One end of the molecule can be anchored into a growing structure via its alcohol group, while the masked aldehyde at the other end is carried through several synthetic steps, to be revealed and reacted at a later, strategic moment.

Table 3: Retrosynthetic Analysis of this compound

| Target Structure Fragment | Disconnection Strategy | Synthon | Reagent Equivalent |

|---|---|---|---|

| HO-(CH₂)₃-CHO | Functional Group Interconversion (FGI) | HO-(CH₂)₃-C⁺H(O⁻) | This compound |

| R-O-(CH₂)₃-CHCl₂ | C-O Ether Bond | R-O⁻ + ⁺(CH₂)₃-CHCl₂ | This compound |

| R-COO-(CH₂)₃-CHCl₂ | C-O Ester Bond | R-COO⁻ + ⁺(CH₂)₃-CHCl₂ | This compound |

This table illustrates how key structural motifs in a target molecule can be traced back to this compound.

Advanced Analytical Methodologies for Research on 4,4 Dichlorobutan 1 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the molecular structure of 4,4-dichlorobutan-1-ol and its reaction products. These techniques provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide critical data for the identification of this compound.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, splitting pattern, and integration of the signals provide information about the different proton environments in the molecule. For this compound, the protons on the carbon adjacent to the hydroxyl group (C1) would be expected to appear at a different chemical shift than the protons on the carbons bearing chlorine atoms.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. magritek.com The chemical shifts of the carbon atoms are influenced by their chemical environment, including the presence of electronegative atoms like chlorine and oxygen. magritek.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment. magritek.com

A related compound, 1,4-dichlorobutan-2-ol, has been analyzed using NMR, with data available from sources like the SpectraBase. nih.gov While not identical, the spectral data for this isomer can provide valuable comparative information for the analysis of this compound.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| ¹H (H-1) | ~3.7 | Triplet |

| ¹H (H-2) | ~2.0 | Multiplet |

| ¹H (H-3) | ~2.2 | Multiplet |

| ¹H (H-4) | ~5.8 | Triplet |

| ¹³C (C-1) | ~60 | - |

| ¹³C (C-2) | ~30 | - |

| ¹³C (C-3) | ~40 | - |

Note: The values in this table are predicted and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. uni-saarland.de This is particularly useful in identifying reaction products and intermediates, thereby offering insights into reaction mechanisms. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature in the mass spectrum. msu.edu

The fragmentation patterns observed in mass spectrometry can also help in structural elucidation. uni-saarland.de For alcohols, common fragmentation pathways include the loss of a water molecule (M-18 peak) and alpha-cleavage. youtube.comlibretexts.org In the case of alkyl halides, cleavage of the carbon-halogen bond is a primary fragmentation route. youtube.com The analysis of these fragments helps in piecing together the structure of the parent molecule. For instance, the mass spectrum of the related 4-chloro-1-butanol (B43188) is available in the NIST WebBook. nist.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 143.0025 | Protonated molecule |

| [M+Na]⁺ | 164.9844 | Sodiated adduct |

| [M-H]⁻ | 140.9879 | Deprotonated molecule |

Source: Predicted values based on the molecular formula C₄H₈Cl₂O. uni.lu

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify functional groups in a molecule. edinst.com These techniques are particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol functional group. irdg.org The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The NIST WebBook contains the gas-phase IR spectrum for 4-chloro-1-butanol, which can serve as a reference. nist.gov

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule and can be used to follow reactions such as the oxidation of the alcohol or substitution of the chlorine atoms.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1150 |

Chromatographic Separation and Quantification in Complex Mixtures

Chromatographic techniques are essential for separating the components of a complex reaction mixture and for quantifying the amounts of each component. This is crucial for determining the yield of a reaction and the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. maritec.com.sg It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its derivatives.

In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification. A study on the determination of the related compound 4-chloro-1-butanol in active pharmaceutical ingredients demonstrated the sensitivity and robustness of GC-MS for quantifying chlorinated butanols. nih.gov This method can be adapted for reaction profiling in the synthesis of this compound to monitor the consumption of starting materials and the formation of products and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. umt.edu It is particularly useful for the analysis of non-volatile or thermally labile compounds that are not suitable for GC analysis.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). asianpubs.orgresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The use of a Diode-Array Detector (DAD) can provide additional information by acquiring the UV-Vis spectrum of each eluting peak. The separation of halogenated compounds by HPLC can sometimes be challenging, and method development may involve optimizing parameters such as the mobile phase composition, pH, and temperature. asianpubs.orgchromforum.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique has been instrumental in elucidating the precise solid-state structures of various derivatives of chlorinated butanols, providing critical insights into their molecular conformation, stereochemistry, and intermolecular interactions which govern their crystal packing. While crystallographic data for this compound itself is not extensively reported in the literature, detailed studies on its derivatives offer a comprehensive understanding of the structural implications of the dichlorinated butyl chain.

A notable example is the comprehensive structural analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, a derivative that, while not a direct substitution product of this compound, contains a related dichlorinated carbon framework. The study of this molecule, C₁₃H₁₇Cl₂FO₃, provides valuable data on the conformational preferences and non-covalent interactions influenced by the dichloro-substituted backbone. iucr.orgresearchgate.netiucr.org

The single-crystal X-ray diffraction analysis of this derivative revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. iucr.orgiucr.org The crystallization process notably resulted in the separation of a racemic mixture, yielding a chiral isomer with an absolute configuration of R at the C3 atom. iucr.orgiucr.org

Detailed Research Findings

The molecular skeleton of the analyzed derivative adopts a staggered, anti-conformation, characterized by a C—C—C—C(Ph) torsion angle of -174.97(18)°. iucr.orgresearchgate.netiucr.org This extended conformation minimizes steric hindrance between the bulky substituents. The C—Cl bond lengths were determined to be 1.792(2) Å and 1.778(2) Å, which are comparable to those observed in other 2,2-dichlorinated butane (B89635) derivatives. iucr.org

Intermolecular interactions play a crucial role in the crystal packing. The structure is stabilized by a network of weak hydrogen bonds, forming a polymeric chain that extends along the b-axis. iucr.orgresearchgate.netiucr.org This primary interaction involves the hydroxyl group and an ether oxygen atom of an adjacent, symmetry-related molecule, with an O—H···O distance of 2.975(2) Å. iucr.orgresearchgate.netiucr.org Additionally, intramolecular C—H···O and C—H···Cl hydrogen bonds contribute to the conformational stability of the molecule. iucr.orgiucr.org

Interactive Data Tables

The crystallographic data and key bond lengths for the derivative 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₁₇Cl₂FO₃ |

| Formula Weight | 311.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.9353 (3) |

| b (Å) | 13.0640 (4) |

| c (Å) | 13.7844 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2327.39 (11) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

Data sourced from IUCr publications. iucr.orgiucr.org

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C2-Cl1 | 1.792(2) |

| C2-Cl2 | 1.778(2) |

| C1-O(ethoxy) | 1.410(3) |

| C1-O(ethoxy) | 1.392(3) |

Data sourced from IUCr publications. iucr.orgiucr.org

These detailed crystallographic studies on derivatives are invaluable, providing a foundational understanding of the structural chemistry of molecules containing the this compound motif. The insights gained into conformational preferences and intermolecular forces are critical for designing new molecules with specific solid-state properties and for understanding their behavior in various chemical and biological systems.

Theoretical and Computational Chemistry Studies of 4,4 Dichlorobutan 1 Ol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 4,4-dichlorobutan-1-ol. These studies typically involve the application of methods like Density Functional Theory (DFT) to elucidate the distribution of electrons within the molecule. The presence of two chlorine atoms on the C4 carbon and a hydroxyl group on the C1 carbon creates a distinct electronic environment.

For halogenated alcohols, the electron density on the halogen atoms is a key factor in their chemical behavior. In reactions involving the elimination of HCl, a significant accumulation of electron density on the chlorine atom occurs in the transition state. nih.gov This is accompanied by a loss of electron density from the hydrogen atom being eliminated. nih.gov The carbon-chlorine bond is often broken in the transition state geometry. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexible butane (B89635) chain of this compound allows for a variety of spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which is a multidimensional surface that describes the energy of the molecule as a function of its geometry.

Computational methods can systematically rotate the bonds within the molecule to calculate the energy of each resulting conformation. The results of such an analysis would likely show that staggered conformations are energetically favored over eclipsed conformations due to reduced steric hindrance. The relative orientations of the bulky chlorine atoms and the hydroxyl group will be a major determinant of the lowest energy conformers. For instance, a study on a related dichlorinated compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, revealed a staggered conformation for its central carbon chain. iucr.org

Understanding the conformational landscape is critical as the reactivity of a molecule can be highly dependent on its three-dimensional shape.

Prediction of Reactivity and Selectivity through Molecular Modeling

Molecular modeling techniques are powerful tools for predicting how this compound will behave in chemical reactions. By simulating reaction pathways, chemists can predict the most likely products and understand the factors that control the reaction's selectivity.

For example, in nucleophilic substitution reactions, modeling can help determine whether the reaction will proceed via an S\N1 or S\N2 mechanism. The stability of potential carbocation intermediates and the steric accessibility of the electrophilic carbon centers can be evaluated. Given the structure of this compound, with primary and secondary carbons bearing leaving groups, a variety of substitution and elimination products are possible.

Computational models can also predict the regioselectivity and stereoselectivity of reactions. The accurate prediction of reactivity and selectivity is a significant challenge in synthetic chemistry, and computational models that incorporate chemical knowledge are being developed to address this. nih.gov These models can provide valuable guidance for designing synthetic routes and optimizing reaction conditions. nih.gov

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Solvation models, both implicit and explicit, are used to simulate these effects. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like water and other alcohols.

The strength of noncovalent interactions is highly dependent on the solvent. acs.org For instance, polar protic solvents can stabilize charged intermediates, which can significantly affect the rates of certain reactions. acs.org Computational studies can quantify the energetics of these solute-solvent interactions and predict how the solubility and reactivity of this compound will change in different solvents.

Furthermore, understanding intermolecular interactions is crucial for predicting the physical properties of the pure substance, such as its boiling point and viscosity.

Design of Novel Catalysts and Reaction Conditions Based on Computational Insights

Computational chemistry plays an increasingly important role in the rational design of catalysts. nih.gov By understanding the mechanism of a reaction at a molecular level, it is possible to design catalysts that lower the activation energy and improve the reaction's efficiency and selectivity.

For reactions involving this compound, such as its conversion to other useful chemicals, computational methods could be used to screen potential catalysts. For example, if a reaction proceeds through a specific transition state, a catalyst can be designed to stabilize that transition state. Theoretical methods can be used to describe surface chemical reactions in detail and to understand variations in catalytic activity from one catalyst to another. nih.gov

Computational studies can also help in optimizing reaction conditions, such as temperature and pressure, by providing a detailed understanding of the reaction's thermodynamics and kinetics. This can accelerate the development of new and improved synthetic processes.

Environmental Transformation and Degradation Pathways of 4,4 Dichlorobutan 1 Ol

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the natural attenuation of chlorinated compounds. The primary abiotic mechanisms include hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, the rate of hydrolysis is influenced by the nature of the halogen and the structure of the carbon skeleton. Generally, the carbon-chlorine bond is susceptible to nucleophilic substitution by water, leading to the replacement of a chlorine atom with a hydroxyl group.

Table 1: Inferred Hydrolytic Degradation Products of 4,4-Dichlorobutan-1-ol

| Reactant | Proposed Intermediate | Final Product (Plausible) |

| This compound | 4-Chloro-4-hydroxybutan-1-ol | 4-Oxobutanoic acid |

Note: This table is based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Chlorinated organic compounds can undergo photolysis in both aquatic and atmospheric environments. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment that generate reactive species like hydroxyl radicals.

Studies on short-chain chlorinated paraffins (SCCPs) indicate that they are susceptible to photochemical degradation in aqueous solutions, a process facilitated by dissolved organic matter. chemrxiv.org The degradation rates of chlorinated hydrocarbons have been shown to increase in the absence of dissolved oxygen. researchgate.net For chlorinated alkanes, photolysis can lead to the cleavage of the carbon-chlorine bond, generating radical species that can then participate in a variety of secondary reactions. The dechlorination efficiency can be significant, as demonstrated in studies with model chlorinated alkanes where a high percentage of chloride ions are released upon UV irradiation. gdut.edu.cn

Table 2: Factors Influencing Photolytic Degradation of Chlorinated Alkanes

| Factor | Influence on Degradation Rate | Reference |

| Wavelength of Light | Shorter UV wavelengths are generally more effective. | researchgate.net |

| Dissolved Oxygen | Absence of dissolved oxygen can enhance degradation rates. | researchgate.net |

| Presence of Photosensitizers | Dissolved organic matter can promote indirect photolysis. | chemrxiv.org |

| Chlorine Content | Higher chlorine content can lead to higher degradation rates by hydrated electrons. | chemrxiv.org |

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of chlorinated organic compounds from the environment. Bacteria have evolved a variety of enzymes capable of cleaving carbon-halogen bonds.

The microbial degradation of chlorinated alkanes often proceeds through either oxidative or reductive pathways. Under aerobic conditions, monooxygenase and dioxygenase enzymes can initiate the degradation process. rug.nl A key enzymatic reaction in the aerobic metabolism of many chlorinated aliphatics is hydrolytic dehalogenation, catalyzed by haloalkane dehalogenases. These enzymes replace a chlorine atom with a hydroxyl group, producing an alcohol that can be further metabolized. rug.nl

For instance, the degradation of 1,2-dichloroethane (B1671644) by Xanthobacter autotrophicus GJ10 proceeds via 2-chloroethanol (B45725) and chloroacetic acid. oup.com While specific microbial transformation products of this compound have not been documented, a plausible initial step would be the enzymatic hydrolysis of one of the C-Cl bonds to form 4-chloro-1,4-butanediol. Subsequent oxidation of the alcohol groups could lead to the formation of corresponding aldehydes and carboxylic acids, which can then enter central metabolic pathways.

Under anaerobic conditions, reductive dechlorination is a common pathway where the chlorinated compound serves as an electron acceptor. nih.gov This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms.

Table 3: Plausible Microbial Transformation Products of this compound

| Degradation Pathway | Initial Transformation Product | Potential Subsequent Products |

| Aerobic (Hydrolytic Dehalogenation) | 4-Chloro-1,4-butanediol | 4-Chlorobutanoic acid, Succinic acid |

| Anaerobic (Reductive Dechlorination) | 4-Chlorobutan-1-ol | Butan-1-ol |

Note: This table presents hypothetical transformation products based on known microbial degradation pathways of similar compounds.

A diverse range of dehalogenating enzymes has been identified in microorganisms. nih.gov Haloalkane dehalogenases, which catalyze the hydrolytic cleavage of carbon-halogen bonds, are particularly relevant to the degradation of compounds like this compound. rug.nl These enzymes exhibit broad substrate specificity and are found in various bacterial strains. rug.nl

For example, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. has been shown to dehalogenate chlorinated nitroaromatic compounds. nih.gov The metabolism of 2,4-dichlorophenoxyacetate (B1228070) by Pseudomonas strains involves oxygenases and chlorolactonases, leading to ring fission and dechlorination. nih.gov While these specific enzymes act on aromatic compounds, they illustrate the diverse enzymatic machinery that microorganisms employ to degrade chlorinated pollutants. The degradation of chlorinated aliphatic acids, such as dichloroacetate, by anaerobic bacteria involves haloacid dehalogenases that convert the substrate to glyoxylate. nih.gov

Environmental Monitoring Techniques for Trace Concentrations

The detection and quantification of trace concentrations of chlorinated organic compounds in environmental matrices are essential for assessing contamination and understanding their environmental fate. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used and powerful technique for the analysis of these compounds. unt.edunih.gov

For the analysis of chlorinated hydrocarbons in water and soil, methods such as EPA Method 8121 provide standardized gas chromatographic conditions. epa.gov Sample preparation is a critical step and often involves extraction techniques to concentrate the analytes from the environmental matrix. researchgate.net For volatile chlorinated organics, liquid-liquid extraction or solid-phase extraction (SPE) can be employed prior to GC-MS analysis. unt.eduresearchgate.net

The use of selective detectors, such as the electron capture detector (ECD), can provide high sensitivity for halogenated compounds. ymaws.com For unambiguous identification, especially in complex environmental samples, GC coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be utilized.

Table 4: Common Analytical Techniques for Monitoring Chlorinated Organic Compounds

| Analytical Technique | Principle | Typical Application | Limit of Detection (LOD) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, identification and quantification by MS. | Broad-spectrum analysis of volatile and semi-volatile chlorinated compounds in water, soil, and air. | ng/L to µg/L range |

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Separation by GC, sensitive detection of electrophilic compounds like chlorinated hydrocarbons. | Routine monitoring of known chlorinated pesticides and PCBs. | pg/L to ng/L range |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of polar compounds by LC, followed by MS detection. | Analysis of more polar and non-volatile degradation products. | ng/L to µg/L range |

Research into Remediation Strategies for Halogenated Organic Contaminants

The contamination of soil and groundwater by halogenated organic compounds, a class to which this compound belongs, presents a significant environmental challenge due to their persistence and potential toxicity. Consequently, extensive research has been dedicated to developing effective remediation strategies. These strategies can be broadly categorized into chemical and biological approaches, often tailored to specific site conditions and the nature of the contaminants.

In situ chemical oxidation (ISCO) is a prominent remediation technology that involves injecting strong chemical oxidants into the subsurface to destroy contaminants. clu-in.orgfrtr.gov This method chemically converts hazardous compounds into less toxic or non-hazardous substances. clu-in.org Commonly used oxidants include permanganate (B83412) (in the form of potassium or sodium permanganate), persulfate, and catalyzed hydrogen peroxide (often referred to as Fenton's reagent). clu-in.orgfrtr.govtandfonline.comclu-in.org Unactivated persulfate has demonstrated the ability to degrade a wide range of halogenated hydrocarbons. tandfonline.com Similarly, unactivated potassium permanganate is effective in degrading chlorinated alkenes. tandfonline.com The choice of oxidant is crucial and depends on the specific contaminants and the geochemistry of the site. clu-in.org While ISCO can be highly effective and rapid, potential challenges include the handling of hazardous oxidants and possible alterations to the aquifer's geochemistry, such as changes in permeability. clu-in.org

Bioremediation offers a more natural and often more cost-effective approach to cleaning up sites contaminated with halogenated organic compounds. askesa.com This strategy utilizes microorganisms to break down contaminants into harmless substances. For chlorinated compounds, a key process is anaerobic reductive dechlorination, where bacteria use the chlorinated solvent as an electron acceptor in an oxygen-deficient environment, sequentially replacing chlorine atoms with hydrogen. askesa.comepa.gov This process can be enhanced by introducing electron donors (substrates) like sodium lactate, emulsified vegetable oil, or molasses to stimulate the growth and activity of indigenous dechlorinating bacteria. askesa.comnih.gov In some cases, bioaugmentation, the introduction of specific strains of microorganisms known for their degradative capabilities, may be employed to accelerate the remediation process. clu-in.org The effectiveness of bioremediation is dependent on creating and maintaining the appropriate subsurface conditions to support microbial activity. askesa.com

The table below summarizes key aspects of prominent remediation technologies for halogenated organic contaminants.

| Remediation Technology | Description | Key Agents/Components | Target Contaminants |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy contaminants in place. clu-in.orgfrtr.gov | Potassium Permanganate, Sodium Persulfate, Fenton's Reagent (Hydrogen Peroxide and Iron catalyst). clu-in.orgtandfonline.comclu-in.org | Wide range of volatile and semi-volatile organic compounds, including chlorinated solvents. clu-in.org |

| Anaerobic Bioremediation (Enhanced Reductive Dechlorination) | Stimulation of microbial degradation of chlorinated compounds in the absence of oxygen. askesa.com | Electron donors (e.g., lactate, vegetable oil), specific dechlorinating bacteria (e.g., Dehalococcoides). askesa.comnih.gov | Chlorinated ethenes, ethanes, and methanes. askesa.com |

| Bioaugmentation | Introduction of non-native microorganisms to a contaminated site to enhance biodegradation. clu-in.org | Specialized microbial cultures. clu-in.org | Sites where indigenous microbial populations are insufficient for effective degradation. clu-in.org |

It is important to note that while these strategies are well-established for a variety of halogenated organic compounds, specific research on the environmental transformation and degradation pathways of this compound is not extensively documented in publicly available scientific literature. The principles of chemical oxidation and bioremediation, however, provide a foundational framework for addressing contamination by such chlorinated alkanols.

Future Research Directions and Concluding Remarks

Opportunities for Asymmetric Synthesis and Chiral Derivatization

The prochiral nature of 4,4-Dichlorobutan-1-ol presents a significant opportunity for the development of asymmetric synthetic methodologies. The creation of chiral derivatives of this compound would open avenues for its use as a building block in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Future research could focus on several key areas:

Catalytic Asymmetric Reduction: The development of catalytic systems for the enantioselective reduction of a carbonyl precursor to chiral this compound would be a highly valuable pursuit. This could involve screening various chiral catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with different ligands to achieve high enantioselectivity.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for obtaining chiral molecules. Research into lipases or other enzymes for the kinetic resolution of racemic this compound or its derivatives could provide an efficient route to enantiopure forms. nih.gov Dynamic kinetic resolution, combining enzymatic resolution with in-situ racemization of the undesired enantiomer, could be explored to achieve theoretical yields of 100%. nih.gov

Chiral Derivatizing Agents: The facile conversion of the hydroxyl group into various esters or ethers using chiral derivatizing agents is another promising area. nih.gov This would not only allow for the separation of diastereomers but also introduce new functionalities for subsequent transformations.

The successful implementation of these strategies would significantly enhance the value of this compound as a versatile chiral synthon.

Potential for Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov this compound is a prime candidate for integration into such modern synthetic platforms.

Key research directions include:

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound itself could lead to a more efficient and safer manufacturing process, particularly when handling potentially hazardous reagents. rsc.orgyoutube.com Flow chemistry can enable the use of highly reactive reagents in a controlled manner, minimizing risks associated with large-scale batch reactions. researchgate.net

Automated Derivatization and Screening: Integrating the synthesis and derivatization of this compound into automated platforms would accelerate the discovery of new applications. chimia.ch Automated systems can perform numerous reactions in parallel, allowing for rapid screening of reaction conditions and the synthesis of libraries of derivatives for various applications. Recent advancements in automated radiosynthesis of related compounds like [11C]Butanol highlight the feasibility of such approaches. nih.govnih.gov

These advancements would not only improve the efficiency of processes involving this compound but also align its production with the principles of modern, data-driven chemical synthesis.

Exploration of Advanced Materials Science Applications

The presence of two reactive chlorine atoms and a hydroxyl group makes this compound an intriguing monomer for the synthesis of novel polymers and advanced materials.

Future research in this area could explore:

Functional Polymers: The dichlorinated nature of this butanol derivative could be exploited in the synthesis of specialty polymers. For instance, it could serve as a cross-linking agent or as a monomer in the production of polymers with unique properties, such as flame retardancy or modified solubility. The chlorine atoms can act as handles for further functionalization of the polymer backbone. Research on the crosslinking of other chlorine-containing polymers demonstrates the potential for creating novel material properties. epa.gov

Biodegradable Polyesters: By leveraging the hydroxyl group, this compound could be incorporated into polyester (B1180765) chains. The presence of chlorine atoms might influence the material's degradation profile and other physical properties. This aligns with the growing demand for sustainable and functional polymeric materials.

The exploration of this compound in materials science is a relatively untapped area with significant potential for innovation.

Broader Implications for Sustainable Chemical Manufacturing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Future research on this compound should be guided by these principles to enhance its sustainability profile.

Key considerations for future research include:

Atom Economy: Developing synthetic routes to this compound and its derivatives that maximize the incorporation of all materials used in the process into the final product is a crucial goal. acs.org

Use of Renewable Feedstocks: Investigating the possibility of synthesizing this compound from bio-based starting materials would significantly improve its environmental footprint.

Catalytic Processes: Shifting from stoichiometric reagents to catalytic alternatives for reactions involving this compound will reduce waste and improve efficiency. For instance, developing catalytic methods for chlorination could offer a greener alternative to traditional methods. scirp.org

Degradation and Environmental Fate: Understanding the environmental persistence and degradation pathways of this compound and its derivatives is essential for designing safer and more sustainable chemical products. acs.org The presence of chlorine atoms may impact biodegradability, a factor that requires careful study. mdpi.com

By proactively addressing these sustainability aspects, the chemical community can ensure that the future applications of this compound are not only technologically advanced but also environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for 4,4-Dichlorobutan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be achieved via chlorination of diols or reduction of chlorinated precursors. Key routes include:

- Hydrochloric acid-mediated chlorination : Refluxing butanediol derivatives with concentrated HCl at 103°C for 0.5 hours yields this compound, but over-chlorination may occur without precise stoichiometric control .

- Catalytic chlorination : Using AlCl₃ or BF₃·Et₂O as catalysts improves selectivity, reducing side products like 1,4-dichlorobutane. Reaction progress should be monitored via TLC or GC .

Optimization involves adjusting solvent polarity (e.g., THF vs. water) and temperature to favor mono- vs. di-chlorination .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for potential impurities?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR (δ 1.8–2.1 ppm for Cl-CH₂ groups) and ¹³C NMR (δ 40–45 ppm for chlorinated carbons) confirm substitution patterns. Impurities like residual solvents (e.g., THF) appear as distinct peaks, necessitating deuterated solvent blanks .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 143.0) identifies molecular ions, while GC-MS detects volatile by-products (e.g., dichlorobutane isomers) .

- IR spectroscopy : O-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) validate functional groups. Baseline subtraction is critical for trace impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to corrosive (H314) and respiratory (H335) hazards .

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .

- Spill management : Neutralize spills with sand or vermiculite, then dispose in labeled containers. Avoid drains to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound's interactions with biomolecules?

- Methodological Answer : Contradictions in thermodynamic parameters (e.g., ΔH, ΔS) may arise from solvent polarity or protein conformational states. To address this:

- Differential scanning calorimetry (DSC) : Measure denaturation temperatures (Tₘ) of proteins (e.g., lysozyme) in the presence of this compound under controlled pH and ionic strength .

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kₐ) by titrating the compound into protein solutions, comparing results across buffer systems (e.g., phosphate vs. Tris) .

- Replicate studies : Use standardized protocols (e.g., fixed ligand:protein ratios) to minimize variability .

Q. What strategies mitigate side reactions during the synthesis of this compound using chlorination agents?

- Methodological Answer :

- Stoichiometric control : Limit HCl excess to <10% molar ratio to prevent di-chlorination. Use slow addition via dropping funnel .

- In-situ quenching : Add NaHCO₃ post-reaction to neutralize excess HCl, minimizing acid-catalyzed elimination reactions .

- Catalyst selection : BF₃·Et₂O enhances regioselectivity for terminal chlorination, reducing internal substitution byproducts .

Q. How does this compound's chlorination pattern affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 4,4-dichloro configuration creates steric hindrance, favoring Sₙ2 mechanisms with strong nucleophiles (e.g., KCN):

- Kinetic studies : Monitor reaction rates in polar aprotic solvents (e.g., DMSO) via conductivity measurements. Compare with 1-chlorobutane controls .

- Leaving group effects : The -OH group can be activated via tosylation (TsCl/pyridine) to improve substitution efficiency .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries, explaining steric vs. electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.